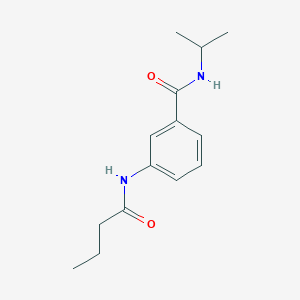
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein BRD4, which plays a crucial role in the regulation of gene expression. The inhibition of BRD4 by UMI-77 has been shown to have significant effects on various cellular processes, making it a valuable tool in the study of epigenetics and cancer biology.
作用機序
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide exerts its inhibitory effect on BRD4 by binding to the bromodomain of the protein. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histones, allowing the protein to bind to chromatin and regulate gene expression. By binding to the bromodomain, 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide prevents BRD4 from binding to chromatin, thereby inhibiting its function.
Biochemical and Physiological Effects:
The inhibition of BRD4 by 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to have significant effects on various cellular processes. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has also been shown to regulate the expression of genes involved in inflammation, cell cycle progression, and differentiation.
実験室実験の利点と制限
One of the main advantages of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide is its potency and selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in various cellular processes. However, 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the use of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide in scientific research. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the use of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide in combination with other inhibitors to target multiple pathways involved in cancer progression. Additionally, the role of BRD4 in other diseases, such as neurological disorders, is an area of active research that could benefit from the use of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide.
合成法
The synthesis of 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with 3,5-dichlorobenzoyl chloride to form the intermediate 3,5-dichloro-N-(2,5-dimethoxybenzylidene)benzamide. This intermediate is then reacted with 1,2-diaminobenzene to form 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide.
科学的研究の応用
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been extensively used in scientific research to study the role of BRD4 in various cellular processes. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. 3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide has also been used to study the role of BRD4 in the regulation of inflammation, cell cycle progression, and differentiation.
特性
製品名 |
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
|---|---|
分子式 |
C15H13Cl2NO3 |
分子量 |
326.2 g/mol |
IUPAC名 |
3,5-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-12-3-4-14(21-2)13(8-12)18-15(19)9-5-10(16)7-11(17)6-9/h3-8H,1-2H3,(H,18,19) |
InChIキー |
RAXNVICOPBUQSN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





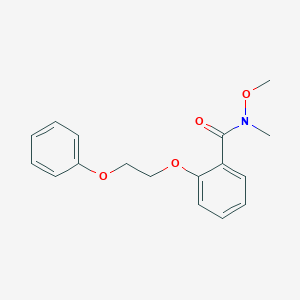
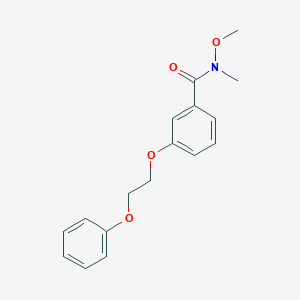
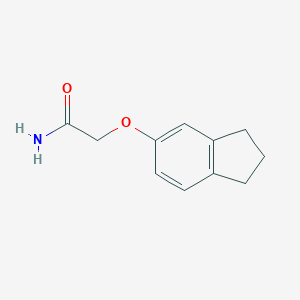
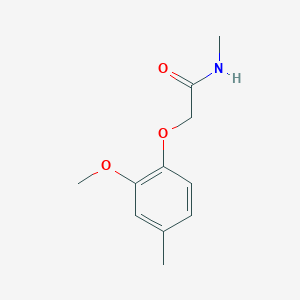
![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B269415.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)
